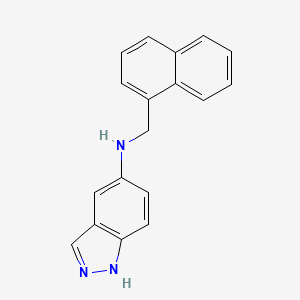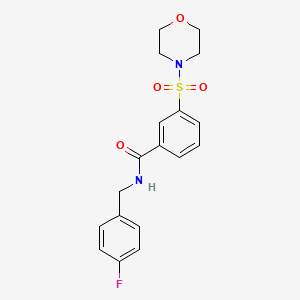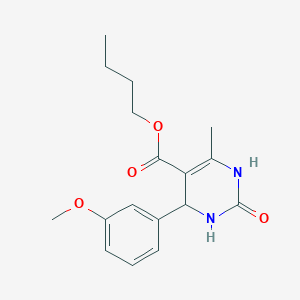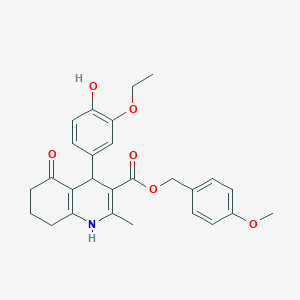
N-(1-naphthylmethyl)-1H-indazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-naphthylmethyl)-1H-indazol-5-amine, also known as NMIA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. NMIA is a synthetic compound that belongs to the indazole family and is known for its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of N-(1-naphthylmethyl)-1H-indazol-5-amine is complex and involves multiple pathways. One of the primary mechanisms of action of N-(1-naphthylmethyl)-1H-indazol-5-amine is its ability to bind to the cannabinoid receptor CB1. This binding leads to the activation of various signaling pathways, which ultimately result in the physiological and biochemical effects of N-(1-naphthylmethyl)-1H-indazol-5-amine.
N-(1-naphthylmethyl)-1H-indazol-5-amine has also been shown to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase, which are involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(1-naphthylmethyl)-1H-indazol-5-amine exhibits a wide range of biochemical and physiological effects, which are dependent on the specific application and dosage used. In cancer cells, N-(1-naphthylmethyl)-1H-indazol-5-amine has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis, which is the formation of new blood vessels. In the nervous system, N-(1-naphthylmethyl)-1H-indazol-5-amine has been shown to exhibit neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(1-naphthylmethyl)-1H-indazol-5-amine in lab experiments is its potent anti-cancer activity. N-(1-naphthylmethyl)-1H-indazol-5-amine has been shown to exhibit activity against a wide range of cancer cell lines, which makes it a promising candidate for cancer therapy. Additionally, N-(1-naphthylmethyl)-1H-indazol-5-amine has been shown to cross the blood-brain barrier and exhibit neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative diseases.
One of the limitations of using N-(1-naphthylmethyl)-1H-indazol-5-amine in lab experiments is its complex synthesis process. The synthesis of N-(1-naphthylmethyl)-1H-indazol-5-amine requires the use of various reagents and solvents, which can be challenging to handle and require careful control of reaction conditions. Additionally, the cost of synthesizing N-(1-naphthylmethyl)-1H-indazol-5-amine can be high, which may limit its use in certain lab settings.
Direcciones Futuras
There are several future directions for the research and development of N-(1-naphthylmethyl)-1H-indazol-5-amine. One potential direction is the optimization of the synthesis process to improve yields and purity. This could lead to a more cost-effective and efficient synthesis process, which would make N-(1-naphthylmethyl)-1H-indazol-5-amine more accessible for use in lab experiments.
Another future direction is the development of N-(1-naphthylmethyl)-1H-indazol-5-amine-based therapeutics for the treatment of cancer and neurodegenerative diseases. The potent anti-cancer and neuroprotective effects of N-(1-naphthylmethyl)-1H-indazol-5-amine make it a promising candidate for the development of novel therapeutics.
Finally, further research is needed to fully understand the mechanism of action of N-(1-naphthylmethyl)-1H-indazol-5-amine and its potential applications in various scientific research fields. This could lead to the discovery of new applications and potential therapeutic targets for N-(1-naphthylmethyl)-1H-indazol-5-amine.
Métodos De Síntesis
The synthesis of N-(1-naphthylmethyl)-1H-indazol-5-amine involves a multi-step process that requires the use of various reagents and solvents. The first step involves the preparation of 1-naphthylmethylamine, which is then reacted with 2-cyanoacetamide to form the intermediate product. The intermediate product is then subjected to a cyclization reaction, which leads to the formation of N-(1-naphthylmethyl)-1H-indazol-5-amine. The overall synthesis process is complex and requires careful control of reaction conditions to achieve high yields and purity.
Aplicaciones Científicas De Investigación
N-(1-naphthylmethyl)-1H-indazol-5-amine has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of N-(1-naphthylmethyl)-1H-indazol-5-amine is in the field of cancer research. Studies have shown that N-(1-naphthylmethyl)-1H-indazol-5-amine exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. N-(1-naphthylmethyl)-1H-indazol-5-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for cancer therapy.
Another potential application of N-(1-naphthylmethyl)-1H-indazol-5-amine is in the field of neuroscience. Studies have shown that N-(1-naphthylmethyl)-1H-indazol-5-amine can cross the blood-brain barrier and bind to the cannabinoid receptor CB1, which is involved in various neurological processes. N-(1-naphthylmethyl)-1H-indazol-5-amine has been shown to exhibit neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(naphthalen-1-ylmethyl)-1H-indazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c1-2-7-17-13(4-1)5-3-6-14(17)11-19-16-8-9-18-15(10-16)12-20-21-18/h1-10,12,19H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORSCDZMPMBDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC3=CC4=C(C=C3)NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-1-ylmethyl)-1H-indazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5218765.png)
![3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5218766.png)
![5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5218769.png)


![2,2-dichloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide](/img/structure/B5218792.png)
![ethyl 4-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5218799.png)

![N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5218808.png)

![ethyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5218832.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[4-(hydroxymethyl)-1-piperidinyl]nicotinamide](/img/structure/B5218838.png)

![ethyl [3-cyclopropyl-6-(4-ethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B5218857.png)